(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol
Description
(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol is a heterocyclic compound featuring a pyridazine ring substituted with a chlorine atom at position 6, linked to a piperidine ring via position 2. The piperidine moiety is further functionalized with a hydroxymethyl (-CH₂OH) group at position 3.
Properties
IUPAC Name |
[1-(6-chloropyridazin-3-yl)piperidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c11-9-3-4-10(13-12-9)14-5-1-2-8(6-14)7-15/h3-4,8,15H,1-2,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMRKZQVJAUYJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)Cl)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90656015 | |
| Record name | [1-(6-Chloropyridazin-3-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939986-07-9 | |
| Record name | 1-(6-Chloro-3-pyridazinyl)-3-piperidinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=939986-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(6-Chloropyridazin-3-yl)piperidin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90656015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol typically involves the reaction of 6-chloropyridazine with piperidine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The intermediate product is then subjected to reduction and subsequent functionalization to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Types of Reactions:
Oxidation: (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand for certain receptors. It is also investigated for its potential therapeutic applications in treating various diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
Chlorophenyl-Substituted Piperidin-3-yl Methanol Derivatives
- [1-(4-Chlorophenyl)piperidin-3-yl]methanol (CAS: 133749-00-5): Molecular Formula: C₁₂H₁₆ClNO Molecular Weight: 225.72 g/mol Appearance: Oil at room temperature. This compound lacks the pyridazine ring but shares the hydroxymethyl-piperidine core .
Methoxyphenyl-Substituted Derivatives
- (2S,3S)-2-(3-Chlorophenyl)-1-(4-methoxyphenyl)piperidin-3-yl)methanol (7h) and 7i (4-chlorophenyl variant): Molecular Formula: C₁₉H₂₂ClNO₂ HRMS (ESI): Calculated 332.1417, Observed 332.1415 (7h) and 332.1416 (7i). Optical Activity: [α]D²⁵ = +6.0 (7h, 89% ee) and +10.4 (7i, 88% ee). HPLC Retention Times: 15.436 min (7h) and 19.712 min (7i) using a Chiralpak IA column (n-Hexane:i-PrOH = 90:10). Key Features: The 4-methoxyphenyl group enhances lipophilicity, while stereochemistry at C2 and C3 influences enantioselectivity in biological interactions .
Heterocyclic Variants
Fluoropyridine-Based Analogues
- (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: Structural Note: Replaces pyridazine with fluoropyridine and piperidine with pyrrolidine. Impact: Fluorine’s electronegativity may alter binding affinity in target proteins compared to chlorine in pyridazine derivatives .
Nitropyridine and Pyrimidine Derivatives
- This contrasts with the chloro group in the target compound, which is less reactive but more stable .
- (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1353985-24-6): Structural Note: Methoxy and methylthio groups on pyrimidine may enhance solubility and modulate kinase inhibition profiles compared to chloropyridazine .
Benzyl-Substituted Derivatives
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Optical Activity ([α]D²⁵) | Enantiomeric Excess (ee) |
|---|---|---|---|---|---|
| (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol | C₁₀H₁₃ClN₃O | 226.69 | 6-Cl-pyridazine | N/A | N/A |
| [1-(4-Chlorophenyl)piperidin-3-yl]methanol | C₁₂H₁₆ClNO | 225.72 | 4-Cl-phenyl | N/A | N/A |
| (7h) | C₁₉H₂₂ClNO₂ | 332.14 | 3-Cl-phenyl, 4-OMe-phenyl | +6.0 | 89% |
| (7i) | C₁₉H₂₂ClNO₂ | 332.14 | 4-Cl-phenyl, 4-OMe-phenyl | +10.4 | 88% |
| (1-(3-Nitropyridin-2-yl)piperidin-3-yl)methanol | C₁₁H₁₅N₃O₃ | 237.26 | 3-NO₂-pyridine | N/A | N/A |
Key Research Findings
Chirality and Bioactivity : Stereochemistry at the piperidine ring (e.g., compounds 7h and 7i) significantly impacts enantioselectivity, as evidenced by HPLC retention times and optical rotation data. This suggests that the target compound’s stereochemistry, if resolved, could critically influence its pharmacological profile .
Electronic Effects : Chlorine in pyridazine (target compound) vs. nitro groups in pyridine derivatives (e.g., CAS 1355217-85-4) alters electronic properties, affecting interactions with biological targets such as enzymes or receptors .
Solubility and Lipophilicity : Methoxy and methylthio groups (e.g., CAS 1353985-24-6) improve aqueous solubility compared to chlorinated analogs, which may enhance bioavailability in drug design .
Biological Activity
The compound (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol represents a significant chemical structure with potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Chemical Formula: CHClN
Molecular Weight: 224.69 g/mol
The compound consists of a piperidine ring substituted with a chloropyridazine moiety, which is critical for its biological interactions. The presence of the hydroxymethyl group enhances its solubility and potential reactivity in biological systems.
The biological activity of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Research indicates that it may function as an enzyme inhibitor, affecting pathways related to cell proliferation and survival.
Pharmacological Effects
- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various pathogens, suggesting its potential use in treating infections.
- Cytotoxicity: In vitro assays indicate that (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol can induce cytotoxic effects in cancer cell lines, highlighting its potential as an anticancer agent.
- Neuroprotective Effects: Preliminary research suggests that the compound may offer neuroprotective benefits, possibly through modulation of neurotransmitter systems.
Comparative Analysis
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol. The results demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, with IC values ranging from 5 to 15 µM. The mechanism was linked to the induction of apoptosis via caspase activation .
Study 2: Antimicrobial Efficacy
Research conducted at Ankara University investigated the antimicrobial efficacy of this compound against gram-positive and gram-negative bacteria. The compound exhibited significant inhibitory activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .
Study 3: Neuroprotective Effects
In a neuropharmacological study, (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)methanol was assessed for its neuroprotective effects against oxidative stress-induced neuronal damage. The findings indicated that the compound significantly reduced cell death and oxidative markers in neuronal cultures exposed to hydrogen peroxide .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
